N-(4-methylphenyl)ethanesulfonamide

Description

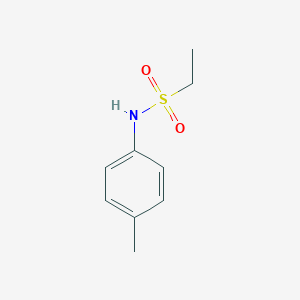

N-(4-Methylphenyl)ethanesulfonamide is a sulfonamide derivative characterized by a methyl-substituted phenyl ring attached to an ethanesulfonamide group (–SO₂NH–CH₂CH₃). Sulfonamides are a class of organosulfur compounds with broad applications in medicinal chemistry, including antimicrobial, antitumor, and enzyme inhibitory activities.

Properties

Molecular Formula |

C9H13NO2S |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

N-(4-methylphenyl)ethanesulfonamide |

InChI |

InChI=1S/C9H13NO2S/c1-3-13(11,12)10-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 |

InChI Key |

CTMGRXPSUBOAPL-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

- N-(4-Methoxyphenyl)-N-(methylsulfonyl)methanesulfonamide (): The methoxy (–OCH₃) and nitro (–NO₂) groups are electron-donating and electron-withdrawing, respectively. This combination increases acidity compared to N-(4-methylphenyl)ethanesulfonamide, where the methyl group (–CH₃) is weakly electron-donating. The nitro group also enhances resonance stabilization, affecting reactivity in substitution reactions .

- 2-(4-Aminophenyl)-N-Methylethanesulfonamide (): The amino (–NH₂) group is strongly electron-donating, increasing solubility in polar solvents and enabling hydrogen bonding. This contrasts with the methyl group in the target compound, which primarily contributes to hydrophobicity and steric hindrance .

Crystallographic and Steric Considerations

- 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide () : This bis-sulfonamide exhibits a twisted conformation due to steric clashes between the two sulfonyl groups, reducing planarity. In contrast, the single ethanesulfonamide group in this compound likely adopts a more linear conformation, improving packing efficiency in crystalline phases .

- N-(Aryl)methanesulfonamides () : Studies show that para-substituents like –CH₃ or –OCH₃ influence bond lengths (e.g., S–N and S–C) and intermolecular interactions. Methyl groups promote van der Waals interactions, while bulkier substituents disrupt crystallinity .

Physicochemical Properties

Spectroscopic and Analytical Data

- Infrared Spectroscopy : Sulfonamide analogs (e.g., ) show characteristic S=O stretches at 1150–1350 cm⁻¹ and N–H bends at 1550–1650 cm⁻¹. Methyl groups exhibit C–H stretches near 2850–2960 cm⁻¹ .

- NMR Spectroscopy : In N-(aryl)sulfonamides, the –SO₂NH– proton resonates at δ 7.5–8.5 ppm (¹H NMR), while methyl groups on aromatic rings appear at δ 2.3–2.5 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.